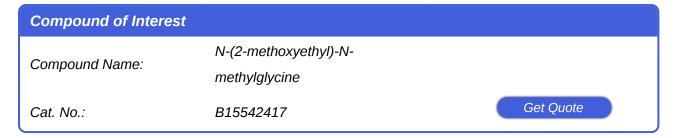


Application Notes and Protocols: N-(2-methoxyethyl)-N-methylglycine in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **N-(2-methoxyethyl)-N-methylglycine** as a versatile building block in organic synthesis, with a focus on its application in the construction of peptidomimetics and heterocyclic scaffolds. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and drug discovery.

Introduction

N-(2-methoxyethyl)-N-methylglycine is a unique N-substituted amino acid derivative that offers several advantages in the synthesis of complex organic molecules.[1] Its secondary amine functionality and the presence of a flexible, polar methoxyethyl side chain make it an attractive building block for introducing specific physicochemical properties into target compounds. This can be particularly useful in the design of peptidomimetics with enhanced proteolytic stability and cell permeability, as well as in the construction of novel heterocyclic systems with potential biological activity.

Physicochemical Properties



A clear understanding of the physical and chemical properties of **N-(2-methoxyethyl)-N-methylglycine** is essential for its effective application.

Property	Value	Reference
Molecular Formula	C6H13NO3	[1]
Molecular Weight	147.17 g/mol	[1]
CAS Number	915925-21-2	
Appearance	Not specified, likely an oil or low-melting solid	-
Solubility	Expected to be soluble in a range of organic solvents and water	

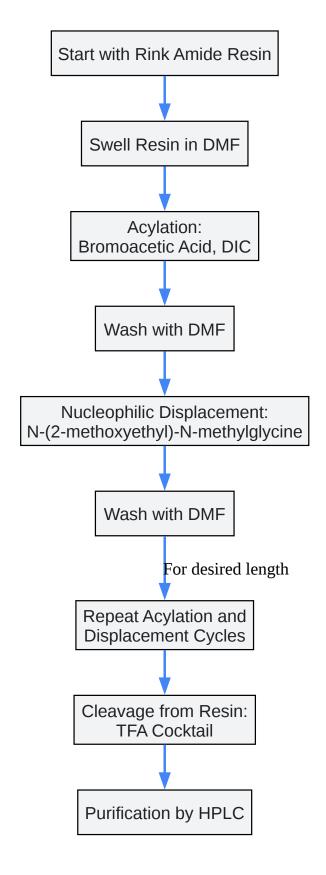
Applications in Organic Synthesis

N-(2-methoxyethyl)-N-methylglycine is a valuable tool for two primary applications in synthetic organic chemistry: the synthesis of peptidomimetics, particularly peptoids, via solid-phase synthesis, and as a scaffold for the construction of heterocyclic compounds.

Peptidomimetic and Peptoid Synthesis

N-substituted glycine oligomers, or peptoids, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α -carbon. This structural modification imparts significant resistance to proteolytic degradation. The "sub-monomer" approach to solid-phase peptoid synthesis is a powerful technique that allows for the straightforward incorporation of a diverse range of primary amines as side chains, making it ideal for utilizing **N-(2-methoxyethyl)-N-methylglycine**.





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Caption: Sub-monomer synthesis workflow.



This protocol details the manual solid-phase synthesis of a simple peptoid oligomer on Rink Amide resin using the sub-monomer method.

Materials:

Reagent	Supplier	Grade
Rink Amide MBHA Resin	e.g., Sigma-Aldrich	100-200 mesh, ~0.5 mmol/g
N,N'-Diisopropylcarbodiimide (DIC)	e.g., Sigma-Aldrich	Synthesis grade
Bromoacetic acid	e.g., Sigma-Aldrich	≥99%
N-(2-methoxyethyl)-N- methylglycine	Various	≥95%
N,N-Dimethylformamide (DMF)	e.g., Sigma-Aldrich	Peptide synthesis grade
Dichloromethane (DCM)	e.g., Sigma-Aldrich	Anhydrous
Piperidine	e.g., Sigma-Aldrich	Reagent grade
Trifluoroacetic acid (TFA)	e.g., Sigma-Aldrich	Reagent grade
Triisopropylsilane (TIS)	e.g., Sigma-Aldrich	99%
Water	Deionized	

Procedure:

- Resin Swelling: Swell Rink Amide resin (100 mg, ~0.05 mmol) in DMF (2 mL) for 1 hour in a fritted syringe.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
- Acylation Step: In a separate vial, dissolve bromoacetic acid (42 mg, 0.3 mmol) in DMF (1 mL). Add DIC (47 μ L, 0.3 mmol) and allow to pre-activate for 5 minutes. Add the activated solution to the resin and shake for 30 minutes. Wash the resin with DMF (3 x 2 mL).



- Nucleophilic Displacement Step: Dissolve N-(2-methoxyethyl)-N-methylglycine (44 mg, 0.3 mmol) in DMF (1 mL) and add it to the resin. Shake the mixture for 2 hours at room temperature. Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
- Chain Elongation: Repeat steps 3 and 4 with the desired primary amines to extend the peptoid chain.
- Cleavage and Deprotection: After the final displacement step, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 2 mL) for 2 hours.
- Product Isolation: Filter the cleavage mixture and precipitate the crude peptoid by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the peptoid under vacuum.
- Purification: Purify the crude peptoid by preparative reverse-phase HPLC.

Quantitative Data:

The following table presents typical yields for the synthesis of glycoconjugates using a related N-substituted glycine, N-(2-aminoethyl)glycine, which can serve as a reference for expected outcomes with N-(2-methoxyethyl)-N-methylglycine.

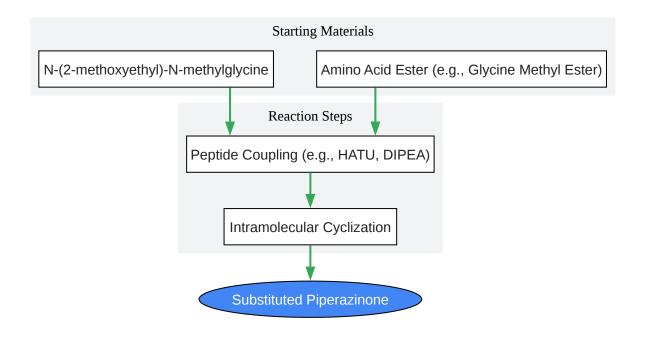
Step	Reagents	Product	Yield (%)
Coupling	AEG-tert-butyl ester, Glycoconjugate acid, HBTU	Glycosylated AEG dipeptide	58
Deprotection	Glycosylated AEG- tert-butyl ester, Formic Acid	Glycosylated AEG- acid	97-98

Yields are based on the synthesis of related N-(2-aminoethyl)glycine derivatives and may vary for N-(2-methoxyethyl)-N-methylglycine.

Heterocyclic Synthesis



The bifunctional nature of **N-(2-methoxyethyl)-N-methylglycine**, containing both a secondary amine and a carboxylic acid, makes it an excellent starting material for the synthesis of various heterocyclic systems. For instance, it can be employed in the synthesis of substituted piperazinones, which are important scaffolds in medicinal chemistry.



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Caption: Synthesis of a piperazinone derivative.

This protocol provides a general procedure for the synthesis of a piperazinone derivative from **N-(2-methoxyethyl)-N-methylglycine**.

Materials:



Reagent	Supplier	Grade
N-(2-methoxyethyl)-N- methylglycine	Various	≥95%
Glycine methyl ester hydrochloride	e.g., Sigma-Aldrich	≥99%
HATU (1- [Bis(dimethylamino)methylene] -1H-1,2,3-triazolo[4,5- b]pyridinium 3-oxid hexafluorophosphate)	e.g., Sigma-Aldrich	≥98%
N,N-Diisopropylethylamine (DIPEA)	e.g., Sigma-Aldrich	Reagent grade
Dichloromethane (DCM)	e.g., Sigma-Aldrich	Anhydrous
Sodium methoxide	e.g., Sigma-Aldrich	Solution in methanol
Methanol	e.g., Sigma-Aldrich	Anhydrous

Procedure:

- Dipeptide Formation: To a solution of N-(2-methoxyethyl)-N-methylglycine (147 mg, 1.0 mmol) and glycine methyl ester hydrochloride (126 mg, 1.0 mmol) in anhydrous DCM (10 mL), add DIPEA (523 μL, 3.0 mmol). Cool the mixture to 0 °C and add HATU (418 mg, 1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
- Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- Cyclization: Dissolve the crude dipeptide in anhydrous methanol (10 mL). Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) and heat the reaction to reflux for 4-6 hours, monitoring by TLC.
- Purification: Neutralize the reaction with a weak acid (e.g., acetic acid), concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired piperazinone.



Quantitative Data:

Reaction Step	Reactants	Product	Expected Yield (%)
Peptide Coupling	N-(2-methoxyethyl)-N- methylglycine, Glycine methyl ester	Linear Dipeptide	70-90
Cyclization	Linear Dipeptide	Piperazin-2-one	50-70

Yields are estimates based on similar reported reactions and may require optimization.

Conclusion

N-(2-methoxyethyl)-N-methylglycine is a highly valuable and versatile building block for organic synthesis. Its application in the solid-phase synthesis of peptoids allows for the creation of proteolytically stable peptidomimetics with tailored properties. Furthermore, its use as a scaffold for heterocyclic synthesis opens avenues for the discovery of novel small molecules with potential therapeutic applications. The protocols and data provided herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

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References

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